Flosulide

Description

Contextualization of Flosulide within the Landscape of Cyclooxygenase Inhibitors

The discovery of cyclooxygenase (COX) and its two primary isoforms, COX-1 and COX-2, revolutionized the field of anti-inflammatory pharmacology. COX enzymes are pivotal in the biosynthesis of prostaglandins (B1171923), which are lipid compounds involved in various physiological processes and inflammatory responses.

Historical Development and Initial Characterization

This compound, also known by its experimental codes CGP 28238 or ZK 38997, emerged from research efforts aimed at identifying novel anti-inflammatory agents with improved selectivity profiles. Early characterization identified this compound as a potent and selective inhibitor of COX-2. medchemexpress.comnih.govnih.gov This initial understanding laid the groundwork for further investigations into its specific mechanisms and potential applications in inflammatory conditions.

This compound as a Selective Cyclooxygenase-2 (COX-2) Inhibitor

This compound has been extensively characterized as a highly selective inhibitor of the inducible cyclooxygenase-2 (COX-2) isoform. Research indicates that this compound effectively blocks COX-2 activity at nanomolar concentrations (e.g., an IC50 value of 15 nM), while demonstrating significantly reduced potency against the constitutively expressed COX-1 isoform, often showing at least a 1000-fold difference in inhibitory activity. medchemexpress.comnih.govkarger.comnih.gov This selectivity is a key characteristic, as COX-2 is primarily upregulated during inflammatory stimuli, whereas COX-1 mediates physiological functions. Studies in animal models, such as passive Heymann nephritis (PHN) in rats, have demonstrated that this compound's beneficial effects, such as the reduction of proteinuria, may be attributed to the preservation of physiological glomerular prostaglandin (B15479496) production, which is maintained due to its COX-2 selectivity. karger.comnih.govnih.gov

Comparison with Non-Selective NSAIDs (e.g., Aspirin (B1665792), Indomethacin (B1671933), Naproxen, Ibuprofen)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as Aspirin, Indomethacin, Naproxen, and Ibuprofen (B1674241), are known as non-selective COX inhibitors. wikipedia.orgwikipedia.orgmims.comcohlife.orgguidetopharmacology.orgguidetopharmacology.orgnih.govmedicalnewstoday.comderangedphysiology.comhealthengine.com.au These compounds inhibit both COX-1 and COX-2 isoforms, thereby reducing the synthesis of prostaglandins involved in inflammation, pain, and fever. wikipedia.orgmims.comcohlife.orgnih.govmedicalnewstoday.com

The primary distinction between this compound and non-selective NSAIDs lies in their differential inhibition of COX isoforms. While non-selective NSAIDs inhibit both COX-1 and COX-2, this compound's strong preference for COX-2 is a defining feature. For instance, in studies comparing this compound to Aspirin in rats with passive Heymann nephritis, this compound significantly reduced proteinuria and maintained plasma protein and albumin levels, whereas Aspirin treatment did not show similar beneficial changes. karger.comnih.gov This difference suggests that the selective inhibition of COX-2 by this compound may offer distinct advantages in certain inflammatory conditions where the preservation of COX-1-mediated physiological functions is desirable. karger.comnih.gov

The following table summarizes the general COX selectivity profiles:

| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Selectivity Profile |

| This compound | Low | High | Selective COX-2 |

| Aspirin | High | High | Non-selective |

| Indomethacin | High | High | Non-selective |

| Naproxen | High | High | Non-selective |

| Ibuprofen | High | High | Non-selective |

Detailed research findings from a study on passive Heymann nephritis (PHN) in rats further illustrate the comparative effects:

| Treatment Group | Proteinuria (mg/24 h) | Plasma Protein (mg/dl) | Albumin (mg/dl) |

| Aspirin | 109 ± 14 | 4.7 ± 0.26 | 0.96 ± 0.04 |

| This compound | 64 ± 15 | 5.48 ± 0.08 | 1.25 ± 0.10 |

Note: Data presented as mean ± standard error. This compound treatment significantly reduced proteinuria compared to aspirin treatment (p < 0.05). Plasma protein and albumin levels were significantly higher in the this compound-treated group compared to aspirin-treated animals (p < 0.05). karger.comnih.gov

Scope and Objectives of this compound Research

Academic research on this compound aims to deepen the understanding of its molecular interactions and broader biological effects, particularly within the context of inflammation and prostaglandin synthesis.

Addressing Gaps in Current Understanding of this compound's Mechanisms and Effects

Despite its established COX-2 selectivity, ongoing research seeks to further elucidate the nuances of this compound's mechanisms. For instance, studies have investigated the impact of different this compound concentrations on COX protein expression and renal prostaglandin formation, noting that while low doses maintain basal prostaglandin levels, high doses might affect COX-1 and COX-2 protein expression, potentially impacting selectivity. nih.gov This highlights a gap in understanding the dose-dependent effects on isoform expression and the long-term implications of maintaining physiological prostaglandin production. Further studies are warranted to fully explore its therapeutic potential, particularly in conditions like proteinuria, and to define the precise conditions under which its COX-2 selectivity offers optimal therapeutic outcomes. karger.comnih.govnih.gov

Advancing Methodologies for this compound-Related Investigations

Advancements in methodologies for this compound-related investigations include the continued use and refinement of in vivo animal models, such as the passive Heymann nephritis model in rats, which provides a reliable system for studying the effects of COX inhibitors on kidney function and inflammatory processes. karger.comnih.govnih.gov Biochemical assays, including the determination of prostaglandin generation (e.g., thromboxane (B8750289) B2 (TxB2) and 6-keto-PGF1α) in renal tissue and urine, remain crucial for assessing the compound's impact on eicosanoid synthesis. nih.gov Furthermore, techniques like Western blotting are employed to investigate COX-2 protein expression, offering insights into the molecular changes induced by this compound. nih.gov These methodologies enable detailed characterization of this compound's effects on inflammatory pathways and organ function, contributing to a more comprehensive understanding of its pharmacological actions.

Exploring Novel Research Trajectories for this compound and its Derivatives

Research into this compound extends beyond its initial characterization, with significant efforts directed towards exploring novel research trajectories, particularly through the synthesis and evaluation of its derivatives. This compound can undergo chemical modifications, such as acylation and sulfonylation reactions, which have been shown to enhance its pharmacological profile. uni.lu These synthetic approaches have yielded compounds with varying degrees of COX-2 selectivity and anti-inflammatory potency, opening avenues for the development of more targeted therapeutic agents. uni.lu

Detailed research findings highlight this compound's interactions within biological systems. Studies have investigated its influence on granulocyte function, demonstrating its ability to inhibit superoxide (B77818) production induced by agents like N-formyl-Met-Leu-Phe (FMLP), C5a, and PMA in polymorphonuclear leukocytes (PMNs). fishersci.fi This inhibition of the respiratory burst in PMNs by this compound (at concentrations of 10⁻⁵-10⁻⁷ M) was found to be more potent than that of the structurally related compound nimesulide (B1678887). fishersci.fi A notable correlation was observed between this in vitro effect and the in vivo anti-inflammatory potency of this compound and its metabolites in rat adjuvant arthritis models. fishersci.fi

Further novel trajectories include the synthesis and pharmacological evaluation of new this compound analogues. For instance, derivatives prepared from natural safrole, specifically certain aryl-sulfonamide compounds, have been evaluated as anti-inflammatory agents. mims.com Research indicated that some of these N-methylsulfonamide and retrosulfonamide derivatives exhibited greater activity than standard anti-inflammatory drugs such as indomethacin and nimesulide in carrageenan-induced pleurisy assays at equivalent molar concentrations. mims.com

The design of novel derivatives also encompasses efforts to combine anti-inflammatory activity with other beneficial properties. Research has explored the synthesis of compounds that hybridize structural features of NSAIDs with those of antiulcer drugs, aiming for dual anti-inflammatory and antiulcer effects, potentially incorporating antioxidant capabilities. thegoodscentscompany.com Theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of such compounds, based on selected physicochemical properties, has shown compliance with Lipinski's rule, indicating their potential for oral bioavailability. thegoodscentscompany.com The ongoing exploration of 5-methanesulfonamido-1-indanone derivatives as COX-2 inhibitors further exemplifies the continuous pursuit of optimized this compound analogues with enhanced pharmacological profiles and reduced potential for side effects. mims.com

Data Tables

The following tables present key chemical properties of this compound and comparative research findings.

Table 1: Key Chemical Properties of this compound

| Property | Value |

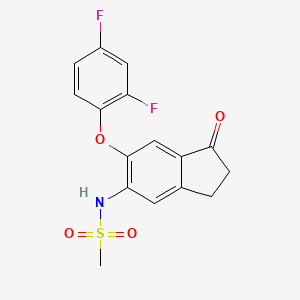

| IUPAC Name | N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide wikipedia.org |

| Molecular Formula | C₁₆H₁₃F₂NO₄S wikipedia.org |

| Molecular Weight | 353.3 g/mol wikipedia.org |

| CAS Number | 80937-31-1 uni.lu |

| PubChem CID | 71246 wikipedia.org |

Table 2: Comparative Gastroduodenal Tolerability (Lanza Scores)

This table illustrates the comparative gastroduodenal damage observed in a study assessing this compound against Naproxen in patients with osteoarthrosis. Lanza scores range from 0 (no damage) to 4 (severe damage). fishersci.ca

| Compound | Mean Lanza Score | Patients with No Stomach Damage (%) |

| This compound | 0.58 fishersci.ca | 68% (13 out of 19) fishersci.ca |

| Naproxen | 1.47 fishersci.ca | 37% (5 out of 19) fishersci.ca |

Note: The difference in Lanza scores between this compound and Naproxen was statistically significant (P > 0.001), indicating better tolerability for this compound (P > 0.005). fishersci.ca

Table 3: Comparative Inhibition of FMLP-induced Respiratory Burst in PMNs

This table highlights the potency of this compound and related compounds in inhibiting superoxide production in polymorphonuclear leukocytes (PMNs) induced by N-formyl-Met-Leu-Phe (FMLP). fishersci.fi

| Compound | Effect on FMLP-induced Superoxide Production in PMNs (Concentration Range) | Relative Potency (vs. Nimesulide) |

| This compound | Inhibits (10⁻⁵-10⁻⁷ M) fishersci.fi | More potent fishersci.fi |

| Nimesulide | Inhibits fishersci.fi | Less potent fishersci.fi |

| Indomethacin | No inhibition (at 10⁻⁵ M) fishersci.fi | Not effective fishersci.fi |

| Piroxicam | No inhibition (at 10⁻⁵ M) fishersci.fi | Not effective fishersci.fi |

| Ibuprofen | No inhibition (at 10⁻⁵ M) fishersci.fi | Not effective fishersci.fi |

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO4S/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJONBHNIJFARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230807 | |

| Record name | Flosulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80937-31-1 | |

| Record name | Flosulide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080937311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flosulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOSULIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVR41S4ZHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Flosulide

Advanced Synthetic Routes for Flosulide and Its Analogues

While general synthetic approaches for this compound involve conventional chemical reactions, the application of advanced synthetic methodologies such as chemo-enzymatic synthesis, multi-component reaction strategies, novel catalyst systems, and stereoselective synthesis for this compound itself is not extensively documented in the available literature. However, these methodologies represent significant advancements in organic synthesis and drug discovery, offering pathways to more efficient and selective production of complex molecules and their derivatives.

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity and efficiency of enzymes while retaining the versatility of chemical reactions. This approach is particularly valuable for synthesizing complex molecules, including chiral compounds, with high purity and yield. For instance, chemo-enzymatic methods have been developed for the synthesis of propenylbenzene derivatives, such as isosafrole (a natural precursor mentioned in the context of this compound analogues), oligosaccharides, and amino acids. guidetomalariapharmacology.orgnih.govbidd.group While these methods offer significant advantages in terms of sustainability and stereocontrol, specific detailed chemo-enzymatic routes for the direct synthesis of this compound were not found in the provided research findings.

Multi-component reactions (MCRs) are powerful synthetic methodologies where three or more reactants combine in a single reaction vessel to form a product, often with high atom economy and minimal by-products. citeab.comwikipedia.org MCRs are highly regarded in medicinal chemistry for their ability to rapidly generate molecular diversity and complexity, making them instrumental in drug discovery and the development of compound libraries for structure-activity relationship (SAR) studies. thegoodscentscompany.comwur.nl Common MCRs include the Strecker, Hantzsch, Biginelli, Passerini, and Ugi reactions. citeab.comwikipedia.orgwur.nl Despite their broad applicability in synthesizing various heterocycles and highly functionalized scaffolds, specific multi-component reaction strategies directly applied to the synthesis of this compound were not detailed in the available information.

The development of novel catalyst systems is critical in active pharmaceutical ingredient (API) synthesis, enabling reactions to proceed under milder conditions with enhanced selectivity and yield. nih.gov Transition metal catalysts, for example, are widely utilized for selective bond formation, and the design of new N-heterocyclic carbenes (NHCs) as ligands has significantly advanced catalysis. nih.govmims.com These innovative catalytic systems aim to improve reaction efficiency, reduce waste, and facilitate the synthesis of complex molecular structures. While catalysis is fundamental to many synthetic processes, specific novel catalyst systems exclusively developed or applied for the synthesis of this compound were not explicitly described in the provided search results.

Stereoselective synthesis is a crucial area in organic chemistry, focusing on producing a single enantiomer of a chiral compound, which is often vital for pharmacological activity. uni.luguidetopharmacology.org Methodologies include the use of chiral pool starting materials, resolution of racemates (chemical, chromatographic, or enzymatic), chiral auxiliaries, and enantioselective catalysis (e.g., organocatalysis, organometallic catalysis). uni.luguidetopharmacology.org These approaches allow for the precise introduction of stereocenters. While the general principles of stereoselective synthesis are well-established and applied to many biologically active compounds, specific detailed routes for the stereoselective synthesis of this compound enantiomers were not found in the reviewed literature.

Design and Synthesis of this compound Derivatives and Analogues

The exploration of this compound derivatives and analogues is a key aspect of medicinal chemistry, aiming to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental in identifying the specific structural characteristics of a compound that are responsible for its biological activity. For this compound, SAR studies have guided the synthesis of modified structures to enhance its therapeutic effects. Derivatives of this compound can be synthesized through chemical modifications such as acylation and sulfonylation reactions. These modifications have been shown to enhance the pharmacological profile, leading to compounds with varying degrees of COX-2 selectivity and anti-inflammatory potency. wikipedia.org

For instance, new aryl-sulfonamide derivatives, prepared from natural safrole, have been evaluated as anti-inflammatory agents. Some of these analogues, such as N-methylsulfonamide 3a and retrosulfonamide derivative 5a, demonstrated higher anti-inflammatory activity than standard compounds like indomethacin (B1671933) and nimesulide (B1678887) in assays such as the carrageenan-induced pleurisy assay.

Further research has involved the design and synthesis of novel methanesulphonamido isoxazole (B147169) derivatives. These compounds were created by hybridizing the structural features of NSAIDs with those of antiulcer drugs (e.g., ranitidine (B14927), famotidine) to achieve a dual combination of anti-inflammatory and antioxidant activity. These designed compounds were evaluated for their anti-inflammatory activity in in vivo models and their in vitro antioxidant activity using the potassium ferricyanide (B76249) reducing power (PFRAP) assay, with ascorbic acid serving as a standard.

Table 1: Anti-inflammatory and Antioxidant Activity of Selected Methanesulphonamido Isoxazole Derivatives

| Compound | Anti-inflammatory Activity (Comparable to Standard Drugs) | Antioxidant Activity (EC50 µmol/mL) | Lipinski's Rule Compliance |

| 5 | Yes | Not specified | Yes |

| 6 | Yes | Good (1.0-50.0 range) | Yes |

| 9 | Yes | Not specified | Yes |

| 10 | Yes | Not specified | Yes |

| 4-7 | Not specified | Highest (3.7-5.1 range) | Yes |

| Ascorbic Acid (Standard) | N/A | 7.4 | N/A |

Compounds 5, 6, 9, and 10 showed anti-inflammatory activity comparable to standard drugs and were also found to be non-ulcerogenic at the tested doses. Compounds 6-10 exhibited good antioxidant effects, and methanesulphonamido derivatives 4-7 showed the highest antioxidant activity. Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) profiling indicated that these compounds complied well with Lipinski's rule, suggesting good oral absorption. This demonstrates a strategic approach to designing this compound analogues with improved therapeutic profiles and reduced side effects.

Hybridization with Other Pharmacophores (e.g., Antiulcer Drugs)

A strategic approach in the chemical derivatization of this compound involves the hybridization of its anti-inflammatory pharmacophore with other functional groups, such as those found in antiulcer drugs. This strategy aims to create novel molecules with a dual mechanism of action, combining anti-inflammatory effects with gastroprotective properties. For instance, novel methanesulphonamido isoxazole derivatives have been designed by integrating structural features of NSAIDs with antiulcer drugs like ranitidine and famotidine. patsnap.com This hybridization seeks to leverage a dual combination of anti-inflammatory activity and antioxidant potential, thereby reducing the risk of gastrointestinal toxicity often associated with NSAID use. patsnap.com

Development of Thiophene (B33073) Analogues of this compound

The exploration of diverse heterocyclic scaffolds has led to the development of thiophene analogues of this compound. These analogues maintain the core anti-inflammatory properties while potentially offering modified pharmacological profiles. The synthesis of thiophene analogues of this compound, a known potent and selective COX-2 inhibitor, has been reported. researchgate.net These compounds were synthesized through a process involving combined Friedel-Crafts acylation and alkylation of 2-chlorothiophene, leading to the formation of cyclopenta[b]-thiophenones as key intermediates. These intermediates were then further derivatized through nitration, nucleophilic aromatic substitution, reduction, and mesylation. researchgate.net Additionally, other this compound analogues have been synthesized from natural safrole, demonstrating the versatility of synthetic approaches in developing new anti-inflammatory agents. nih.govacs.orgresearchgate.net

Nitric Oxide Releasing Derivatives

The development of nitric oxide (NO) releasing derivatives of NSAIDs, including this compound, represents an important strategy to enhance therapeutic efficacy and mitigate adverse effects, particularly gastrointestinal damage. This compound is among the COX-2 inhibitors that can be incorporated into NO-enhancing or NO-releasing compounds. google.comgoogleapis.comgoogle.com The rationale behind this approach is that NO-releasing NSAID derivatives can accelerate ulcer healing and promote tissue repair, even while suppressing cyclooxygenase activity. researchgate.net

The release of nitric oxide from such donor compounds can occur through both enzymatic and non-enzymatic pathways. googleapis.com Nitrate prodrugs, which can release NO in a controlled and selective manner in vivo, are particularly promising as they can potentially improve the efficacy of the original drugs and reduce their side effects. googleapis.com This strategy aims to leverage the beneficial properties of nitric oxide, such as its role in cytoprotection and vasodilation, to counteract the negative effects of COX inhibition, thereby providing a safer anti-inflammatory agent.

Fluorinated Analogues and Their Synthetic Pathways

This compound itself incorporates fluorine atoms within its structure, specifically as a 2,4-difluorophenoxy group. researchgate.netsbq.org.br The introduction of fluorine into pharmaceutical compounds is a common strategy to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The synthesis of fluorinated analogues of complex molecules like this compound often involves various fluorination strategies. These can include nucleophilic substitution reactions using fluorine-containing reagents, the utilization of already fluorinated starting materials, or direct catalytic vicinal difluorination. mdpi.comresearchgate.net

Notably, analogues of this compound have been successfully synthesized from natural safrole. nih.govacs.orgacs.org One such this compound analogue (compound 103, as referenced in research) was prepared in a six-linear-step synthetic pathway starting from safrole, demonstrating anti-inflammatory activity. sbq.org.br This highlights the versatility of natural precursors like safrole in the chemical derivatization of compounds with complex fluorinated motifs, such as those found in this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrap.netijrpr.com While specific detailed green chemistry routes for the industrial synthesis of this compound are not extensively documented in publicly available literature, the application of these principles is increasingly vital in the pharmaceutical industry for the production of complex molecules.

Solvent-free synthesis involves conducting chemical reactions without the use of traditional volatile organic solvents, thereby reducing environmental pollution, enhancing reaction efficiency, and improving safety. researchgate.netijrpr.comrsc.org This approach minimizes the generation of hazardous solvent waste and lowers emissions of volatile organic compounds (VOCs). rsc.org Reactions can be performed under neat conditions, often leveraging direct interactions between reactants, sometimes assisted by mechanochemistry or microwave irradiation. rsc.orgskpharmteco.comwordpress.com

Biocatalysis, which involves the use of enzymes or whole cells to catalyze chemical reactions, represents a highly selective and environmentally friendly alternative to traditional metal catalysts. researchgate.netmdpi.comnih.goverowid.org Enzymes offer exceptional chemo-, regio-, and stereoselectivity, often operating under mild conditions (e.g., in water at ambient temperatures), which significantly reduces the need for harsh reagents, high energy input, and complex purification steps. researchgate.netmdpi.comerowid.orgmdma.ch This approach can lead to fewer harmful by-products and enhanced atom economy. researchgate.net For the synthesis of complex pharmaceutical molecules, biocatalytic transformations can be particularly advantageous in overcoming challenges associated with selectivity and the need for protecting groups. mdpi.comijrap.net The increasing advancements in protein engineering and enzyme immobilization further expand the applicability of biocatalysis in sustainable pharmaceutical synthesis. researchgate.netmdpi.commdma.ch

Safrole, a natural phenylpropene, serves as a significant precursor in the chemical industry for various compounds, including analogues of this compound. sbq.org.brnih.gov Traditionally, safrole has been extracted from the root bark of certain tree species, such as Ocotea pretiosa and Sassafras albidum. wikipedia.orgpmarketresearch.comscielo.br However, the demand for safrole has historically led to unsustainable harvesting practices and deforestation, particularly impacting endangered plant species like Cinnamomum parthenoxylon. acs.orgwikipedia.org

To address these environmental concerns, efforts are being made to identify and utilize more sustainable sources of safrole. Promising alternatives include the leaves, stems, and fruits of plants from the Piper genus, such as Piper hispidinervum and Piper divaricatum. wikipedia.orgpmarketresearch.com These plants contain high levels of safrole in their aerial parts, which can be extracted through methods like hydrodistillation without felling entire trees. wikipedia.org This sustainable sourcing provides an economically viable and environmentally responsible pathway for obtaining safrole, which is crucial for the synthesis of derivatives like this compound analogues, while contributing to forest preservation and biodiversity maintenance. wikipedia.org

Molecular and Cellular Mechanisms of Action

Cyclooxygenase Isoform Selectivity and Binding Kinetics

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are critical in the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. COX-1 is constitutively expressed and mediates physiological functions, while COX-2 is inducible and upregulated by inflammatory stimuli. karger.comnih.gov

Flosulide demonstrates potent and selective inhibition of the COX-2 isoform. It effectively blocks COX-2 activity at concentrations comparable to other potent non-steroidal anti-inflammatory drugs (NSAIDs). However, its inhibitory potency against COX-1 is approximately three orders of magnitude lower. karger.com This selectivity is further evidenced in cellular studies; this compound induces a concentration-dependent and complete inhibition of prostaglandin (B15479496) E2 (PGE2) production in OSC-2 cell lines, while exhibiting no discernible effect on prostaglandin formation in OSC-1 cells. medchemexpress.com Furthermore, this compound completely suppresses the mitotic activity of OSC-2 cells, with no observed impact on the mitotic activity of OSC-1 cells. medchemexpress.com

It is important to note that while generally selective, high-dose this compound treatment has been observed to reduce renal prostaglandin production and cause a marked decline in both COX-1 and COX-2 protein expression, suggesting a potential loss of selectivity at higher concentrations. nih.gov

Table 1: Differential Inhibition of COX-1 versus COX-2 by this compound

| Characteristic | COX-1 Inhibition | COX-2 Inhibition | Source |

| Relative Potency | Approximately 3 orders of magnitude less potent | Potent, comparable to other NSAIDs | karger.com |

| PGE2 Production (OSC cells) | No effect on prostaglandin formation in OSC-1 cells | Concentration-dependent and complete inhibition in OSC-2 cells | medchemexpress.com |

| Mitotic Activity (OSC cells) | Unchanged in OSC-1 cells | Completely suppressed in OSC-2 cells | medchemexpress.com |

| High-Dose Effects | Potential reduction in protein expression | Potential reduction in protein expression | nih.gov |

Specific detailed kinetic parameters (such as Ki, Kon, Koff values) for this compound's interaction with COX enzymes were not explicitly found in the provided research findings. However, it is a general characteristic of many COX-2 selective inhibitors that they behave as slow, tight-binding inhibitors, with their selectivity often manifesting in the time-dependent step of enzyme inhibition. researchgate.net

Direct molecular docking and computational modeling studies specifically detailing this compound's binding to COX enzymes were not identified in the provided search results. However, the structural basis for COX-2 selectivity in general is understood to involve the larger active site channel of COX-2 compared to COX-1. This difference is primarily attributed to a valine residue at position 523 in COX-2, which replaces an isoleucine residue in COX-1, thereby creating an additional side pocket that can accommodate larger inhibitors. wikipedia.orgacs.org This structural distinction has been exploited in the design of COX-2-selective inhibitors. acs.org

Downstream Signaling Pathways Modulation

This compound's selective COX-2 inhibition leads to distinct effects on prostaglandin and thromboxane (B8750289) production compared to non-selective NSAIDs like aspirin (B1665792). In rats with passive Heymann nephritis (PHN), treatment with this compound significantly reduced proteinuria, a beneficial effect not observed with aspirin. karger.comnih.gov

Studies on glomerular prostaglandin production (including 6-keto-PGF1α, TxB2, and Bicyclo-PGE2) in PHN rats revealed that while aspirin significantly reduced these metabolites, this compound treatment did not. karger.comnih.gov Specifically, aspirin's effect was largely due to a reduction in glomerular TxB2 production. karger.comnih.gov In contrast, this compound treatment maintained unchanged levels of 6-keto-PGF1α and Bicyclo-PGE2, and notably, increased TxB2 production by nearly two-fold in PHN rats compared to healthy controls and vehicle-treated nephrotic rats. karger.com

In normovolemic rats, this compound at a dose of 25 mg/kg was found to increase renal plasma flow (RPF) and glomerular filtration rate (GFR). medchemexpress.comnih.gov However, in hypovolemic rats (induced by furosemide), this compound (at doses of 5-25 mg/kg) caused a reduction in RPF and GFR. medchemexpress.comnih.govmdpi.combjnephrology.org At a lower dose of 5 mg/kg, this compound reduced 6-keto-PGF1α, while at 25 mg/kg, both 6-keto-PGF1α and TxB2 levels decreased. medchemexpress.comnih.gov

In healthy human volunteers, single and repeated administration of this compound (5 mg b.d. and 25 mg b.d.) showed a dose- and time-dependent decrease in both active and inactive plasma renin. A statistically significant fall in plasma and urinary aldosterone (B195564) was observed with the higher dose of this compound. nih.gov The inhibitory effect of this compound on renal prostaglandin synthesis (specifically 6-keto-PGF1α and TxB2) was found to be less pronounced after repeated treatment. nih.gov

Table 2: Impact of this compound on Glomerular Prostaglandin and Thromboxane Production in Rats with Passive Heymann Nephritis (PHN)

| Metabolite | Vehicle-Treated PHN Rats (pg/mg glomerular protein) | This compound-Treated PHN Rats (pg/mg glomerular protein) | Aspirin-Treated PHN Rats (pg/mg glomerular protein) | Comparison to Healthy Controls/Vehicle | Source |

| TxB2 | 3073 ± 355 | 5255 ± 1041 (nearly 2-fold increase) | Significantly reduced | Increased (this compound) | karger.comnih.gov |

| 6-keto-PGF1α | 1702 ± 161 | 2724 ± 770 (remained unchanged) | Significantly reduced | Unchanged (this compound) | karger.comnih.gov |

| Bicyclo-PGE2 | Similar to healthy controls | Remained unchanged | Significantly reduced | Unchanged (this compound) | karger.comnih.gov |

This compound's selective COX-2 inhibition plays a crucial role in preserving renal function, particularly in conditions like passive Heymann nephritis (PHN). The observed beneficial effects of this compound in preserving kidney function in PHN rats are thought to stem from its ability to maintain physiological glomerular prostaglandin production. karger.comnih.gov Unlike aspirin, which significantly reduced total glomerular prostaglandin production, this compound therapy did not affect it. karger.com This distinction is particularly important as the retained and even increased TxB2 production during this compound treatment may contribute to the observed reduction in proteinuria. karger.com While a slight, non-significant decrease in GFR was noted in this compound-treated animals, this was potentially linked to the increased TxB2 production. karger.com

In PHN, COX-2 protein expression is significantly elevated. Low-dose this compound treatment did not impact COX protein expression or renal prostaglandin formation. nih.gov However, high-dose this compound treatment led to a reduction in renal prostaglandin production and a notable decline in both COX-1 and COX-2 protein expression. nih.gov In a study investigating the effects of immunosuppressants, COX-2 blockade by this compound specifically modulated the cyclosporine A-dependent increase in glomerular 6-keto-PGF1α, highlighting its targeted action within the renal prostaglandin system. karger.com

Table 3: Effects of this compound on Renal Function Parameters in Rats

| Condition | Parameter | Control/Vehicle Value | This compound Treatment Value | Significance (p-value) | Source |

| PHN Rats | Proteinuria (mg/24h) | 109 ± 14 (Aspirin) | 64 ± 15 | < 0.05 | karger.comnih.gov |

| Proteinuria (mg/24h) | - | 26.1 ± 9 (3 mg/kg) | < 0.05 (vs. untreated) | nih.gov | |

| Proteinuria (mg/24h) | - | 35.5 ± 6 (9 mg/kg) | < 0.05 (vs. untreated) | nih.gov | |

| Plasma Protein (mg/dl) | 4.7 ± 0.26 (Aspirin) | 5.48 ± 0.08 | < 0.05 | karger.comnih.gov | |

| Plasma Albumin (mg/dl) | 0.96 ± 0.04 (Aspirin) | 1.25 ± 0.10 | < 0.05 | karger.comnih.gov | |

| GFR | Slight decrease | Slight decrease | Not significant | karger.com | |

| Creatinine (B1669602) Clearance (ml/min) | 0.86 ± 0.2 (untreated) | 0.6 ± 0.1 (after 4 weeks) | < 0.01 | nih.gov | |

| Normovolemic Rats | RPF | Increased | Increased (25 mg/kg) | - | medchemexpress.comnih.gov |

| GFR | Increased | Increased (25 mg/kg) | - | medchemexpress.comnih.gov | |

| Hypovolemic Rats | RPF | Decreased | Decreased (5-25 mg/kg) | - | medchemexpress.comnih.govmdpi.combjnephrology.org |

| GFR | Decreased | Decreased (5-25 mg/kg) | - | medchemexpress.comnih.govmdpi.combjnephrology.org |

Influence on Renin-Angiotensin-Aldosterone System (RAAS)

This compound, as a non-steroidal anti-inflammatory drug (NSAID), has been shown to influence the Renin-Angiotensin-Aldosterone System (RAAS). nih.govnih.gov The RAAS is a crucial hormonal system involved in the regulation of blood volume and systemic vascular resistance, thereby impacting cardiac output and arterial pressure. cvphysiology.comclevelandclinic.org Studies conducted in healthy normotensive volunteers demonstrated a dose- and time-dependent decrease in both active and inactive plasma renin following this compound administration. nih.gov Furthermore, a statistically significant reduction in plasma and urinary aldosterone levels was observed, particularly with higher doses of this compound. nih.gov These alterations in the RAAS occurred without the induction of edema. nih.gov

Prostaglandins, specifically prostaglandin E2 (PGE2) and prostaglandin I2 (PGI2), are synthesized within the kidney and play a significant role in regulating RAAS activity and maintaining urine electrolyte balance. cvphysiology.comjst.go.jp The inhibition of prostaglandin synthesis by NSAIDs can lead to a loss of the compensatory mechanism of renal vasodilation, which is critical for ensuring adequate renal perfusion. nih.govresearchgate.net Research indicates that high-dose this compound treatment reduced renal prostaglandin production and also influenced the protein expression of both COX-1 and COX-2. nih.gov In hypovolemic animal models, this compound has been shown to reduce renal plasma flow (RPF) and glomerular filtration rate (GFR). medchemexpress.com

Role in Inflammatory Cell Function (e.g., Polymorphonuclear Leukocytes)

Polymorphonuclear leukocytes (PMNs), also known as granulocytes, are essential components of the innate immune system and are actively involved in inflammatory reactions. nih.govrero.chverywellhealth.com this compound exhibits a notable role in modulating the function of these inflammatory cells. It has been identified as a potent anti-inflammatory compound that effectively inhibits superoxide (B77818) production from activated PMNs. nih.govrero.chvulcanchem.com

Inhibition of Superoxide Production

This compound demonstrates a significant inhibitory effect on superoxide production induced by various stimuli, including N-formyl-Met-Leu-Phe (FMLP), C5a, and phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov This inhibition of the respiratory burst in PMNs by this compound occurs without compromising their essential functions such as bacterial killing or chemotaxis. nih.gov Notably, this compound was found to be more potent in inhibiting the FMLP-induced respiratory burst in PMNs compared to the structurally related compound nimesulide (B1678887). nih.gov Its human metabolites also exhibited similar inhibitory effects on FMLP-induced superoxide generation. nih.gov The observed in vitro effect of this compound on superoxide production showed a good correlation with its in vivo anti-inflammatory potency, as demonstrated in rat adjuvant arthritis models. nih.gov In contrast, other NSAIDs like indomethacin (B1671933), piroxicam, and ibuprofen (B1674241) did not inhibit the respiratory burst at a concentration of 10^-5 M. nih.gov While this compound at 10^-5 M decreased the number of FMLP receptors on PMNs by 36%, a 250-fold molar excess of this compound was unable to displace labeled FMLP from its receptor, suggesting a modulatory effect rather than direct receptor antagonism. nih.gov

Effects on Granulocyte Degranulation

This compound, along with other tested anti-inflammatory compounds, demonstrated an inhibitory effect on the degranulation of both primary and secondary granules in granulocytes. nih.govscience.gov At a concentration of 10^-5 M, all anti-inflammatory drugs evaluated, including this compound, inhibited degranulation to a comparable extent, irrespective of their individual in vivo anti-inflammatory activity. nih.gov

Alternative or Off-Target Mechanisms

Beyond its primary mechanism as a COX-2 inhibitor, this compound may exert its effects through alternative or off-target mechanisms, including radical scavenging and potential interactions with other enzyme systems or receptors.

Radical Scavenging and Antioxidant Activity

The design of this compound incorporated an isoxazole (B147169) core, which was intended to provide potential for radical scavenging and antioxidant activity. patsnap.com This is relevant given that the local generation of reactive oxygen species is an accepted mechanism contributing to NSAID-induced toxicity. patsnap.com Research has shown that certain methanesulphonamido derivatives, which share structural features with this compound, exhibit high antioxidant activity in assays such as the potassium ferricyanide (B76249) reducing power (PFRAP) assay. patsnap.com Antioxidant activity is commonly assessed by measuring the ability of a compound to scavenge free radicals, for instance, through assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging assay. mdpi.comnih.gov

Table 1: Antioxidant Activity of Methanesulphonamido Derivatives (Illustrative Data)

| Compound Type | Antioxidant Activity (EC50 values) | Reference Standard |

| Methanesulphonamido derivatives | 3.7-5.1 µmol/ml | Ascorbic acid (7.4 µmol/ml) patsnap.com |

Potential Interactions with Other Enzyme Systems or Receptors

This compound is well-established as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. medchemexpress.comsmolecule.comresearchgate.net Its mechanism involves binding to the active site of COX-2, thereby interfering with the enzymatic conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. smolecule.comacs.org This selective inhibition of COX-2, without significantly affecting COX-1 activity, is considered beneficial for potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs. smolecule.com However, studies have indicated that at high concentrations, this compound might lose its COX-2 selectivity, affecting COX-1 protein expression and renal prostaglandin production. nih.gov Beyond its direct interaction with COX-2, this compound has been observed to modulate leukocyte function, thereby influencing inflammatory responses at a cellular level. smolecule.com While its primary target is COX-2, the observed decrease in FMLP receptor number on PMNs, without direct displacement, suggests potential indirect modulation of other cellular signaling pathways or receptors involved in inflammatory processes. nih.gov

Compound Names and PubChem CIDs

Unraveling Non-Prostaglandin Mediated Effects

One significant non-prostaglandin mediated effect of this compound involves its interaction with the cannabinoid receptor 2 (CB2). This compound's binding to the CB2 receptor is reported to prevent the production of arachidonic acid, a crucial precursor for inflammatory prostaglandins like thromboxane flybase.org. This direct modulation of arachidonic acid availability, independent of COX enzyme activity, represents a distinct pathway through which this compound can mitigate inflammatory responses.

Furthermore, this compound has been shown to inhibit the production of epidermal growth factor (EGF) flybase.org. EGF is a potent mitogenic factor involved in cell growth, proliferation, and differentiation, and its dysregulation is implicated in various pathological conditions, including inflammatory processes and certain metabolic disorders. The inhibition of EGF production by this compound suggests a broader impact on cellular signaling pathways beyond inflammation, potentially contributing to its observed long-term efficacy in conditions such as diabetes mellitus flybase.org.

Studies investigating this compound's effects on renal function have provided further insights into its non-prostaglandin mediated actions. In normovolemic rats, this compound at a dose of 25 mg/kg was observed to increase renal plasma flow (RPF) and glomerular filtration rate (GFR), whereas indomethacin, another NSAID, showed no such effect at comparable doses (5-10 mg/kg) fishersci.belipidmaps.org. Conversely, in hypovolemic rats, both this compound (5-25 mg/kg) and indomethacin (10 mg/kg) reduced RPF and GFR fishersci.belipidmaps.org. These findings suggest that this compound's influence on renal hemodynamics might involve mechanisms distinct from, or in addition to, its COX-inhibitory properties, particularly in different physiological states.

Table 1: Effects of this compound and Indomethacin on Renal Function in Rats

| Compound | Dose (mg/kg) | Condition | Renal Plasma Flow (RPF) | Glomerular Filtration Rate (GFR) | Prostaglandin Effects | Reference |

| This compound | 25 | Normovolemic | Increased | Increased | Reduced 6-keto-PGF1alpha at 5 mg/kg; fall in 6-keto-PGF1alpha and TXB2 at 25 mg/kg lipidmaps.org | fishersci.belipidmaps.org |

| This compound | 5-25 | Hypovolemic | Reduced | Reduced | Reduced 6-keto-PGF1alpha at 5 mg/kg; fall in 6-keto-PGF1alpha and TXB2 at 25 mg/kg lipidmaps.org | fishersci.belipidmaps.org |

| Indomethacin | 5-10 | Normovolemic | No effect | No effect | Fall in 6-keto-PGF1alpha and TXB2 at 10 mg/kg lipidmaps.org | fishersci.belipidmaps.org |

| Indomethacin | 10 | Hypovolemic | Reduced | Reduced | Fall in 6-keto-PGF1alpha and TXB2 at 10 mg/kg lipidmaps.org | fishersci.belipidmaps.org |

Further evidence for non-prostaglandin mediated effects comes from studies on passive Heymann nephritis (PHN) in rats, a model for membranous nephropathy. Treatment with this compound significantly reduced proteinuria and hypoproteinemia in PHN rats compared to aspirin treatment guidetopharmacology.orgciteab.com. Notably, the reduction in proteinuria (up to 65%) observed with this compound was more pronounced than its effect on GFR, suggesting the involvement of additional mechanisms guidetopharmacology.orgciteab.com. Importantly, at lower doses, this compound achieved an antiproteinuric effect without affecting COX protein expression or renal prostaglandin formation, indicating a COX-independent mechanism at these concentrations citeab.com. High-dose this compound, however, did reduce renal prostaglandin production and affected COX-1 and COX-2 protein expression, potentially losing some of its selectivity citeab.com.

Table 2: Effects of this compound and Aspirin on Proteinuria and Prostanoid Production in Passive Heymann Nephritis (PHN) Rats

| Treatment Group | Proteinuria (mg/24 h) | Plasma Protein (mg/dl) | Plasma Albumin (mg/dl) | Glomerular Prostaglandin Production (6-keto-PGF1α, TxB2, Bicyclo-PGE2) | Reference |

| Untreated PHN | 71 ± 8 | - | - | Elevated COX-2 protein expression citeab.com | citeab.com |

| This compound (low dose) | 26.1 ± 9 (up to 65% reduction) | Comparable to healthy controls | Significantly higher than aspirin-treated | No effect on COX protein expression and renal prostaglandin formation citeab.com | citeab.com |

| This compound (high dose) | 35.5 ± 6 | - | - | Reduced renal prostaglandin production; decline in COX-1 and COX-2 protein expression citeab.com | citeab.com |

| Aspirin | 109 ± 14 | 4.7 ± 0.26 | 0.96 ± 0.04 | Significantly reduced (especially TxB2) guidetopharmacology.org | guidetopharmacology.org |

The interaction of this compound with human prostaglandin G/H synthase-2 (hPGHS-2) has also been studied, revealing specific binding characteristics. While the carboxylate groups of some NSAIDs form salt bridges with Arg106 in hPGHS-2, the greatest loss of inhibitory potency on an hPGHS-2(R106E) mutant (where Arginine 106 is replaced by Glutamic acid) was observed with sulfonamide-containing inhibitors like this compound and NS-398 lipidmaps.org. This suggests that the interaction with Arg106 is a critical, though not universal, component of inhibition mediated by certain NSAIDs, and highlights the specific molecular determinants of this compound's binding to COX-2 lipidmaps.org.

These diverse findings collectively underscore that while this compound is a potent COX-2 inhibitor, its therapeutic effects are not solely attributable to prostaglandin inhibition. Its ability to modulate arachidonic acid production via CB2, inhibit EGF, and exert beneficial effects on renal function and proteinuria through COX-independent mechanisms, particularly at lower concentrations, points to a broader spectrum of molecular and cellular interactions that contribute to its pharmacological profile.

Biological and Pharmacological Investigations

In Vivo Preclinical Models

Renal Effects in Nephrotic Syndrome Models (e.g., Passive Heymann Nephritis)

Investigations into Flosulide's renal effects have primarily utilized models of nephrotic syndrome, such as Passive Heymann Nephritis (PHN) in rats. Studies have demonstrated that this compound, a selective COX-2 inhibitor, exhibits beneficial effects on the preservation of kidney function in rats with PHN, a finding not observed with aspirin (B1665792), a mixed COX-1 and COX-2 inhibitor karger.comnih.gov.

Treatment with this compound significantly reduced proteinuria in PHN rats compared to aspirin treatment. Specifically, proteinuria in this compound-treated animals was measured at 64 ± 15 mg/24h, significantly lower than the 109 ± 14 mg/24h observed in aspirin-treated animals (p < 0.05) karger.comnih.gov.

Table 1: Comparison of Renal Parameters in Passive Heymann Nephritis (PHN) Rats Treated with this compound vs. Aspirin

| Parameter (24h) | Aspirin-treated (mean ± SEM) | This compound-treated (mean ± SEM) | p-value |

| Proteinuria (mg) | 109 ± 14 | 64 ± 15 | < 0.05 |

Furthermore, this compound treatment resulted in significantly higher plasma protein and albumin levels compared to aspirin-treated animals. Plasma protein levels were 5.48 ± 0.08 mg/dl in this compound-treated rats versus 4.7 ± 0.26 mg/dl in aspirin-treated rats (p < 0.05), and albumin levels were 1.25 ± 0.10 mg/dl versus 0.96 ± 0.04 mg/dl (p < 0.05) karger.comnih.gov.

Table 2: Comparison of Plasma Protein and Albumin Levels in PHN Rats Treated with this compound vs. Aspirin

| Parameter (mg/dl) | Aspirin-treated (mean ± SEM) | This compound-treated (mean ± SEM) | p-value |

| Plasma Protein | 4.7 ± 0.26 | 5.48 ± 0.08 | < 0.05 |

| Albumin | 0.96 ± 0.04 | 1.25 ± 0.10 | < 0.05 |

Another study in PHN rats demonstrated that this compound significantly reduced proteinuria by up to 65% at a dose of 3 mg/kg body weight/day, decreasing it from 71 ± 8 mg/24 hr in untreated controls to 26.1 ± 9 mg/24 hr (p < 0.05) nih.gov. This antiproteinuric effect was observed while maintaining basal prostaglandin (B15479496) levels in the low-dose-treated group, suggesting that this compound preserves the compensatory capacity of prostaglandin production crucial for renal hemodynamics nih.gov. However, high-dose this compound (9 mg/kg body weight/day) reduced proteinuria to 35.5 ± 6 mg/24 hr and also reduced renal prostaglandin production, potentially affecting its selectivity by causing a decline in both COX-1 and COX-2 protein expression nih.gov. A small but significant reduction in renal creatinine (B1669602) clearance was also noted with this compound treatment over four weeks (from 0.86 ± 0.2 ml/min to 0.6 ± 0.1 ml/min, p < 0.01) nih.gov.

Table 3: Proteinuria Reduction in PHN Rats with this compound Treatment

| Treatment Group | Proteinuria (mg/24 hr, mean ± SEM) | Reduction (%) (vs. untreated PHN) | p-value (vs. untreated PHN) |

| Untreated PHN | 71 ± 8 | - | - |

| This compound (3 mg/kg/day) | 26.1 ± 9 | ~63% | < 0.05 |

| This compound (9 mg/kg/day) | 35.5 ± 6 | ~50% | < 0.05 |

| Healthy Controls | 2.0 ± 0.3 | - | < 0.01 |

Comparative Pharmacological Studies with Other NSAIDs

Efficacy Comparisons

This compound is recognized for its potent anti-inflammatory properties and has been compared to other NSAIDs, such as nimesulide (B1678887), due to structural and therapeutic similarities nih.gov. In in vitro assays, this compound demonstrated greater potency than nimesulide in inhibiting the N-formyl-Met-Leu-Phe (FMLP)-induced respiratory burst in polymorphonuclear leukocytes (PMNs) at specific concentrations nih.gov. An analog of this compound, L-745,337, exhibited an efficacy profile that was superior or comparable to the nonselective COX inhibitor indomethacin (B1671933) in animal models of inflammation and pain nih.gov.

Differentiation of COX-1 and COX-2 Inhibitory Effects in Complex Biological Systems

This compound is characterized as a potent and selective inhibitor of cyclooxygenase-2 (COX-2) medchemexpress.comnih.gov. Its mechanism of action involves selectively inhibiting COX-2, which is primarily responsible for prostaglandin production during inflammation, while largely sparing the constitutive COX-1 enzyme, which mediates physiological functions of prostaglandins (B1171923) nih.gov.

In studies using human washed platelets as a source of COX-1 and interleukin-1 (IL-1) stimulated rat mesangial cells as a source of COX-2, this compound (also known as CGP 28238) demonstrated high selectivity nih.gov. This compound blocked COX-2 activity with an IC50 value of 15 nM, a concentration range similar to other potent NSAIDs like indomethacin and diclofenac (B195802) (IC50 values of 1.17-8.9 nM) nih.gov. Crucially, this compound was at least 1000-fold less potent in inhibiting COX-1 activity compared to its effect on COX-2 nih.gov. This significant selectivity for COX-2 was consistently observed across various cell systems nih.gov.

Table 4: COX-1 and COX-2 Inhibitory Effects of this compound and Reference NSAIDs

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity (COX-1/COX-2) |

| This compound | >15000 | 15 | >1000-fold |

| Indomethacin | 1.17 | 1.17 | ~1-fold |

| Diclofenac | 8.9 | 8.9 | ~1-fold |

Metabolism, Pharmacokinetics, and Pharmacodynamics Pk/pd

Metabolic Pathways and Metabolite Identification

The biotransformation of Flosulide involves specific metabolic pathways, leading to the formation of various metabolites.

This compound is characterized as a prodrug, meaning it is converted into an active form in vivo. Specifically, it is metabolized into this compound hydrochloride within biological systems. Beyond this, studies have identified the presence of other human this compound metabolites. These metabolites have demonstrated biological activity, specifically inhibiting N-formyl-Met-Leu-Phe (FMLP)-induced superoxide (B77818) generation in polymorphonuclear leukocytes (PMN). This in vitro effect showed a good correlation with the in vivo anti-inflammatory potency observed in rat adjuvant arthritis models.

Xenobiotic metabolism, which includes drug biotransformation, typically proceeds through two main phases: Phase I and Phase II. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or unmask functional groups on the molecule. These reactions are primarily catalyzed by enzymes like Cytochrome P450s (CYPs), Flavin-Containing Monooxygenases (FMOs), and esterases. Phase II metabolism involves conjugation reactions, where functionalized xenobiotics are coupled with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione), enhancing their water solubility and facilitating elimination. Key Phase II enzymes include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), and N-Acetyltransferases (NATs).

While the specific cytochrome P450 isoforms directly responsible for this compound's metabolism are not explicitly detailed in available research, CYPs are known to be major contributors to the oxidative metabolism of many drugs, including other NSAIDs. For instance, the metabolism of etoricoxib, another COX-2 inhibitor, involves multiple P450s, with CYP3A4 playing a significant role, alongside contributions from CYP2C9, 2D6, 1A2, and 2C19. Given this compound's classification as a sulfonanilide, a class that includes nimesulide (B1678887) (which is oxidatively metabolized by liver cytochrome P450 to a 4-hydroxy-metabolite), it is plausible that similar oxidative pathways involving CYPs are involved in this compound's biotransformation.

The primary degradation pathway for this compound in biological systems involves its conversion from a prodrug to its active form, this compound hydrochloride. Additionally, the presence of active human metabolites suggests further biotransformation pathways. While specific detailed degradation intermediates for this compound are not extensively described, the general metabolic processes for similar compounds often involve hydroxylation and subsequent conjugation to facilitate excretion. For example, nimesulide, a structurally related sulfonanilide, is primarily cleared by metabolic transformation, with its principal active metabolite being a 4-hydroxyl derivative. This suggests that oxidative modifications may be a key step in the biological degradation of this compound.

Pharmacokinetic Profiling

Pharmacokinetic profiling describes how this compound is absorbed, distributed, metabolized, and eliminated by the body.

While specific quantitative data on this compound's absorption in humans is limited, its classification as a prodrug indicates that it undergoes absorption and subsequent conversion in vivo to its active form. Studies on analogues of this compound, such as the thioether analogue L-745337, have reported improved bioavailability, suggesting that this compound itself possesses bioavailability. Furthermore, the incorporation of electron-withdrawing groups into conformationally restricted cyclic ketones and lactones, including this compound analogues, has been observed to enhance oral bioavailability.

Regarding distribution, this compound has been shown to affect renal function in rats. In normovolemic rats, this compound was observed to increase renal plasma flow (RPF) and glomerular filtration rate (GFR). nih.gov This indicates that the compound is distributed to the kidneys, where it exerts its pharmacological effects.

Information on the specific elimination routes and excretion patterns for this compound is not extensively detailed in the provided search results. However, its effects on renal parameters, such as increasing renal plasma flow and glomerular filtration rate in rats, imply that the kidneys play a role in its processing and potential elimination. nih.gov

Regarding its half-life, a study comparing this compound (referred to as compound 2) with an analogue (compound 20) noted that this compound had a longer half-life (t1/2) in squirrel monkeys. For a related R-enantiomer (compound 19), a half-life of less than 2 hours was reported in rats.

Pharmacokinetic Parameters of this compound and Analogues

| Compound | Species | Half-life (t1/2) | Notes | Source |

|---|---|---|---|---|

| This compound (Comp. 2) | Squirrel Monkeys | Longer | Compared to analogue (Comp. 20) |

Note: The table above is presented in a static Markdown format due to current display limitations, reflecting the data extracted from the text.

Bioavailability Assessment

Direct quantitative data on the bioavailability of this compound in human subjects is not extensively detailed in available literature. However, comparative studies with structurally related compounds offer insights into its absorption characteristics. For instance, L-745337, a thioether analogue of this compound, was reported to demonstrate superior COX-2 specificity, enhanced bioavailability, and improved in vivo potency when compared to this compound wikipedia.org. This suggests that while this compound possesses inherent bioavailability, its analogues have shown potential for optimization in this regard. Furthermore, modifications to the core structures of certain cyclic ketones and lactones, which are also COX-2 inhibitors, have been observed to improve oral bioavailability, indicating that structural features play a significant role in this pharmacokinetic parameter for this class of compounds easychem.org. For context, other COX-2 inhibitors such as Meloxicam exhibit an oral bioavailability of 89%, Rofecoxib 93%, and Indomethacin (B1671933) demonstrates nearly complete oral absorption with 100% bioavailability wikipedia.orgwikipedia.orgmims.commims.com.

Pharmacodynamic Biomarkers and Translational Studies

Correlation of Drug Exposure with COX-2 Inhibition Markers

This compound's pharmacodynamic effects, particularly its inhibition of COX-2, demonstrate a clear dose-dependent relationship with markers of prostaglandin (B15479496) production. Research conducted in rat models of passive Heymann nephritis (PHN) revealed that low doses of this compound did not significantly alter COX protein expression or renal prostaglandin formation fishersci.be. In contrast, higher doses of this compound led to a substantial reduction in renal prostaglandin production and a noticeable decrease in the expression of both COX-1 and COX-2 proteins, suggesting a potential loss of isoform selectivity at elevated concentrations fishersci.be.

Further analysis in PHN rats indicated that while aspirin (B1665792) significantly reduced glomerular prostaglandin production (including 6-keto-PGF1α, TxB2, and Bicyclo-PGE2), this compound did not cause a similar reduction nih.gov. This finding is significant as it implies that this compound, at specific doses, can maintain basal prostaglandin levels, which are essential for the regulation of renal hemodynamics fishersci.be. Attempts to correlate this compound exposure with urinary PGE2 excretion in male volunteers faced limitations due to variability and potential contamination, hindering the establishment of a clear relationship in those studies farmaciajournal.com.

Predictive Biomarkers for Therapeutic Response

The identification of predictive biomarkers is a critical aspect of modern drug development, aiming to identify patient subgroups most likely to derive therapeutic benefit from a specific treatment wikipedia.orgfishersci.camims.comnih.govnih.gov. These biomarkers, often molecular characteristics, can forecast treatment success in both preclinical and clinical settings fishersci.canih.gov. However, specific predictive biomarkers directly linked to the therapeutic response of this compound itself are not explicitly detailed in the current scientific literature. The general principles of predictive biomarker discovery, which involve comprehensive molecular profiling and data-driven computational models, are broadly applicable to drug development nih.gov.

Translational Research from Preclinical to Clinical Data

Translational research serves as a vital bridge, connecting findings from preclinical studies in laboratory models to their application in clinical settings. This process is instrumental in informing critical decisions such as dose selection and the identification of relevant biomarkers for human trials nucleos.comciteab.comkcl.ac.ukguidetopharmacology.org.

Preclinical investigations into this compound have provided foundational evidence of its therapeutic potential. In models of adjuvant arthritis in rats, this compound demonstrated a clear dose-dependent efficacy, leading to a significant inhibition of plantar edema fishersci.ca. Furthermore, these studies observed a reduction in plasma levels of IgG anti-Mycobacterium butyricum antibodies, indicating an impact on the humoral immune response in this inflammatory model fishersci.ca. In rats with passive Heymann nephritis (PHN), this compound exhibited an antiproteinuric effect, suggesting its potential utility in managing proteinuria associated with renal inflammatory conditions fishersci.benih.gov.

An example of translational effort in the context of this compound's development is the characterization of its thioether analogue, L-745337. This analogue was developed with improved in vivo potency and bioavailability compared to this compound wikipedia.org. Such advancements exemplify how initial preclinical findings with a lead compound like this compound can guide further chemical modifications and development strategies to optimize the pharmacological profile of subsequent drug candidates, aiming for enhanced clinical applicability.

Advanced Analytical Methodologies for Flosulide Research

Chromatographic and Spectrometric Techniques for Quantitative Analysis

Chromatographic and spectrometric methods form the cornerstone of quantitative analysis in Flosulide research, offering high sensitivity, selectivity, and accuracy for its detection in complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. nih.gov Its application is fundamental in pharmaceutical analysis for both qualitative and quantitative evaluation of drug components. nih.gov When coupled with advanced detection systems, HPLC provides the precision required for detailed pharmacokinetic studies of this compound.

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. scielo.br For the quantitative analysis of this compound, a C18 column is typically employed as the stationary phase. scielo.brresearchgate.net The mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve efficient separation of this compound from endogenous components in the sample matrix. scielo.brusp.br

Advanced detectors significantly enhance the sensitivity and selectivity of the analysis. A Photo-Diode Array (PDA) or UV-Vis detector is commonly used, allowing for the selection of a specific wavelength of maximum absorbance for this compound, thereby minimizing interference from other compounds. nih.govmdpi.com For instance, a hypothetical analysis could utilize a specific wavelength, such as 254 nm, for detection and quantification. scielo.br For even greater sensitivity, particularly for low concentrations in biological fluids, a fluorescence detector can be employed, sometimes requiring derivatization of the target molecule to introduce a fluorescent tag. nih.gov The combination of an optimized HPLC separation with a sensitive and selective detector allows for the creation of calibration curves to accurately quantify this compound concentrations in samples like plasma or serum. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 20 µL |

| Retention Time | ~5.8 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for identifying and quantifying drug metabolites. nih.gov These techniques combine the superior separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. nih.govekb.eg This combination is crucial for elucidating the metabolic pathways of this compound.

In a typical workflow, a biological sample (e.g., from plasma, urine, or liver microsome incubations) is first subjected to LC separation. nih.gov As the separated components elute from the column, they are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov A full-scan MS analysis provides the mass-to-charge ratio (m/z) of the parent this compound molecule and its potential metabolites.

For definitive identification, tandem mass spectrometry (LC-MS/MS) is employed. youtube.com In this technique, a specific ion (a precursor ion, such as the molecular ion of a suspected metabolite) is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) create a unique mass spectrum that serves as a structural fingerprint for the metabolite. researchgate.net By comparing the fragmentation patterns of the metabolites to that of the parent drug, the sites of metabolic modification (e.g., hydroxylation, glucuronidation) can be determined. Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, allow for the detection and identification of a wide range of metabolites without prior knowledge of their structure. mdpi.comlabrulez.com

| Metabolite | Proposed Biotransformation | Precursor Ion (m/z) | Key Product Ions (m/z) |

|---|---|---|---|

| M1 | Hydroxylation | [M+H]+ of this compound + 16 | Fragments showing loss of water, characteristic ring cleavages |

| M2 | N-dealkylation | [M+H]+ of this compound - alkyl group | Fragments corresponding to the core structure |

| M3 | Sulfoxidation | [M+H]+ of this compound + 16 | Characteristic loss of SO |

| M4 | Glucuronidation | [M+H]+ of this compound + 176 | Product ion corresponding to the aglycone (this compound) |

| M5 | Sulfation | [M+H]+ of this compound + 80 | Product ion corresponding to the aglycone (this compound) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. nih.govnih.gov While this compound itself is a non-volatile compound, GC-MS can be employed in its research to analyze volatile impurities, degradation products, or related volatile compounds in various sample matrices. mdpi.comwur.nl For instance, the technique could be used to identify volatile organic compounds in the headspace of a solid sample of this compound to assess its purity or stability under different storage conditions.

The methodology involves introducing a gaseous or vaporized sample into a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the inert carrier gas (mobile phase), such as helium. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison with spectral libraries. jptcp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. slideshare.netslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. analis.com.my

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). slideshare.net The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. analis.com.my Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbon atoms to which they are directly attached. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range correlations between protons and carbons (typically over two to three bonds), allowing the different fragments of the molecule to be pieced together. hyphadiscovery.com These combined NMR techniques enable the unambiguous assignment of all proton and carbon signals, confirming the constitution and connectivity of the this compound molecule. scielo.br

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic Ring-H | 7.2 - 8.0 | 120 - 140 | Correlations to other aromatic carbons and the sulfonyl carbon |

| Alkyl Chain-H | 1.0 - 4.0 | 15 - 60 | Correlations to adjacent carbons in the chain and heteroatoms |

| NH-Proton | Variable (e.g., 5.0 - 9.0) | - | Correlations to adjacent carbons |

| Sulfonyl Carbon (C-S) | - | ~140 | Correlations from aromatic protons |

| Carbonyl Carbon (C=O) | - | ~170 | Correlations from adjacent protons |

In Situ and Real-Time Analytical Approaches

In situ and real-time analytical methods provide dynamic information about the disposition of a drug in a living system, offering insights that are not achievable with conventional sampling techniques.

Microdialysis for Tissue Concentration Monitoring

Microdialysis is a minimally invasive in vivo sampling technique used to continuously monitor the concentrations of unbound drugs and metabolites in the extracellular fluid of virtually any tissue. nih.govresearchgate.net This method is particularly valuable for pharmacokinetic and pharmacodynamic studies, as it allows for the direct measurement of the pharmacologically active free drug concentration at the target site. nih.govexplicyte.com

The technique involves the implantation of a small, semi-permeable dialysis probe into the tissue of interest (e.g., brain, muscle, or tumor). nih.govamuzainc.com The probe is continuously perfused with a physiological solution at a low flow rate. Small molecules, such as this compound, diffuse from the extracellular fluid across the dialysis membrane into the perfusion fluid (dialysate) along a concentration gradient. nih.gov The collected dialysate samples can then be analyzed, often by a highly sensitive technique like LC-MS/MS, to determine the concentration of this compound over time. researchgate.net This approach allows for the construction of detailed time-concentration profiles in specific tissues, providing crucial information on drug distribution, target-site exposure, and elimination kinetics in a single animal, thereby reducing the number of animals required for a study. nih.gov

| Time Post-Administration (hours) | This compound Concentration (ng/mL) |

|---|---|

| 0.5 | 5.2 |

| 1.0 | 15.8 |

| 2.0 | 25.1 (Cmax) |

| 4.0 | 18.4 |

| 8.0 | 9.7 |

| 12.0 | 4.3 |

| 24.0 | 1.1 |

Imaging Mass Spectrometry for Spatial Distribution

Imaging Mass Spectrometry (IMS) is a sophisticated analytical technique that provides visualization of the spatial distribution of molecules within a thin tissue section without the need for chemical labeling. nih.gov This methodology combines the chemical specificity of mass spectrometry with the spatial fidelity of microscopy, allowing researchers to map the localization of drugs, metabolites, and endogenous biomolecules directly in their native biological environment. plos.orgcolumbia.eduucl.ac.uk

In the context of this compound research, Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS is a particularly powerful modality. ucl.ac.uk The process involves coating a thin section of tissue, previously exposed to this compound, with an energy-absorbing matrix. A laser is then rasterized across the sample, desorbing and ionizing molecules from discrete spots. plos.org A mass spectrum is generated for each spot, and by compiling the data from all spots, a two-dimensional ion density map is created. This map reveals the precise location and relative abundance of this compound and its metabolites within the tissue's histological structures. nih.gov